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Abstract
Metofoline (CAS 2154-02-1), also known as Methopholine, is a synthetic isoquinoline

derivative developed in the 1950s.[1] Initially investigated for its analgesic properties, it was

marketed under the brand name Versidyne for the treatment of postoperative pain.[1][2]

Metofoline is classified as an opioid analgesic, with a mechanism of action presumed to

involve interaction with opioid receptors.[1] However, its clinical use was short-lived due to the

emergence of adverse ophthalmic side effects, leading to its withdrawal from the market in

1965.[1][2] This technical guide provides a comprehensive overview of the available scientific

information on Metofoline, including its chemical properties, synthesis, pharmacology, and

toxicology, with a focus on presenting quantitative data and experimental methodologies.

Chemical and Physical Properties
Metofoline is chemically designated as 1-(p-Chlorophenethyl)-1,2,3,4-tetrahydro-6,7-

dimethoxy-2-methylisoquinoline.[3] Its fundamental properties are summarized in the table

below.
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Property Value Reference

CAS Number 2154-02-1 [3]

Molecular Formula C20H24ClNO2 [3]

Molecular Weight 345.86 g/mol [3]

Appearance
Colorless leaflets from

aqueous methanol
[3]

Melting Point 110-111 °C [3]

UV max (ethanol)
283, 287 nm (for Hydrochloride

salt)
[3]

Synonyms
Methopholine, Versidyne, Ro-

4-1778/1, ARC I-K-1, NIH 7672
[2][4]

Synthesis
The synthesis of Metofoline was first reported by Brossi et al. in 1960.[3] While the full

experimental details from the original publication are not readily available, the synthesis of 1-

substituted tetrahydroisoquinolines like Metofoline can be achieved through established

synthetic routes such as the Bischler-Napieralski reaction followed by reduction, or the Pictet-

Spengler reaction.

A plausible synthetic pathway for Metofoline, based on the Bischler-Napieralski reaction, is

outlined below. This represents a generalized experimental workflow for the synthesis of this

class of compounds.

Synthesis of Metofoline

3,4-Dimethoxyphenethylamine Acylation with
3-(4-chlorophenyl)propanoyl chloride

Reagent
N-(3,4-Dimethoxyphenethyl)-3-(4-chlorophenyl)propanamide Bischler-Napieralski Reaction

(e.g., POCl3, P2O5)
Intermediate

1-((4-Chlorophenyl)ethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline Reduction
(e.g., NaBH4)

Intermediate
1-((4-Chlorophenyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline N-methylation

(e.g., Formaldehyde, Formic Acid - Eschweiler-Clarke reaction)
Intermediate

Metofoline
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Plausible synthetic workflow for Metofoline.

Experimental Protocol: Generalized Bischler-Napieralski
Route

Acylation: 3,4-Dimethoxyphenethylamine is reacted with 3-(4-chlorophenyl)propanoyl

chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent

(e.g., dichloromethane) to yield N-(3,4-Dimethoxyphenethyl)-3-(4-chlorophenyl)propanamide.

The reaction mixture is typically stirred at room temperature until completion, followed by

aqueous workup and purification.

Cyclization (Bischler-Napieralski Reaction): The resulting amide is treated with a dehydrating

agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) in a high-

boiling solvent (e.g., toluene or xylene) and heated to reflux. This effects an intramolecular

cyclization to form the dihydroisoquinoline intermediate.

Reduction: The C=N double bond of the dihydroisoquinoline is reduced to a single bond. A

common reducing agent for this transformation is sodium borohydride (NaBH4) in a protic

solvent like methanol or ethanol.

N-methylation: The secondary amine of the tetrahydroisoquinoline is methylated to a tertiary

amine. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a

standard procedure for this N-methylation step. The final product, Metofoline, is then

purified by crystallization or chromatography.

Pharmacology and Mechanism of Action
Metofoline is an opioid analgesic with a potency comparable to that of codeine.[1][2] As an

isoquinoline derivative, it is structurally distinct from many other opioids.[1] The analgesic

effects of opioids are primarily mediated through their interaction with opioid receptors, which

are G-protein coupled receptors (GPCRs). The main classes of opioid receptors are mu (µ),

delta (δ), and kappa (κ).

While specific binding affinity data (Ki or IC50 values) for Metofoline are not readily available in

the published literature, its analgesic properties and classification as an opioid suggest that it

acts as an agonist at opioid receptors, likely the mu- and/or kappa-opioid receptors. The
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general mechanism of action for opioid receptor agonists involves the following signaling

pathway:

Opioid Receptor Signaling Pathway

Metofoline
(Opioid Agonist)

Opioid Receptor
(μ or κ)

Binds to

Gi/o Protein

Activates

Adenylyl Cyclase

Inhibits

Voltage-gated
Ca2+ channels

Inhibits

Inwardly rectifying
K+ channels

Activates

↓ cAMP ↓ Ca2+ influx ↑ K+ efflux
(Hyperpolarization)

↓ Neurotransmitter
release

Analgesia
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General signaling pathway for opioid agonists.

Preclinical Data
In Vivo Analgesic Activity
The analgesic activity of Metofoline was likely evaluated using standard animal models of

nociception, such as the hot-plate and tail-flick tests. These tests are commonly used to assess

the efficacy of centrally acting analgesics.[5][6]

Experimental Protocol: Hot-Plate Test
Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g.,

55 ± 0.5 °C) is used.

Animals: Mice or rats are used as experimental subjects.

Procedure:

The animal is placed on the hot plate, and the latency to a nociceptive response (e.g.,

licking of the hind paw or jumping) is recorded.

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

The test compound (Metofoline) or vehicle is administered, and the latency to the

nociceptive response is measured at various time points post-administration.

Endpoint: An increase in the latency to the nociceptive response compared to the vehicle-

treated group indicates an analgesic effect.

Experimental Protocol: Tail-Flick Test
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.

Animals: Mice or rats are used.

Procedure:
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The animal's tail is exposed to the heat source, and the time taken for the animal to flick its

tail away from the heat is recorded as the tail-flick latency.

A cut-off time is employed to prevent tissue damage.

The test compound or vehicle is administered, and the tail-flick latency is measured at

different time intervals.

Endpoint: An increase in tail-flick latency is indicative of analgesia.

Toxicology
The acute toxicity of Metofoline has been reported in terms of its median lethal dose (LD50) in

various animal species and routes of administration.

Species
Route of
Administration

LD50 (mg/kg) Reference

Mice Subcutaneous (s.c.) 180 [3]

Oral 180 [3]

Intraperitoneal (i.p.) 70 [3]

Intravenous (i.v.) 70 [3]

Rats Subcutaneous (s.c.) 400 [3]

Oral 400 [3]

Intraperitoneal (i.p.) 100 [3]

Rabbits Intravenous (i.v.) 30 [3]

Clinical Experience and Withdrawal from Market
Metofoline was marketed in the United States as an analgesic for postoperative pain.[1][2]

However, its clinical use was discontinued in 1965 due to reports of ophthalmic side effects.[1]

[2] It was discovered that the drug could induce cataracts in dogs, which raised significant

safety concerns and led to its withdrawal from the market.[1][2]
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Conclusion
Metofoline is a synthetic opioid analgesic of the isoquinoline class that showed initial promise

for the treatment of pain. Its development and subsequent withdrawal from the market highlight

the critical importance of thorough preclinical safety and toxicology studies in the drug

development process. While Metofoline itself is no longer in clinical use, the study of its

structure-activity relationships and mechanism of action can still provide valuable insights for

the design and development of new and safer analgesic agents. Further research to fully

characterize its receptor binding profile and downstream signaling pathways could be of

interest to medicinal chemists and pharmacologists working in the field of pain management.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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